

Comparative Bioactivity Guide: Methyl 3-amino-2-methoxypropanoate Scaffolds

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Compound of Interest

Compound Name: *Methyl 3-amino-2-methoxypropanoate*

CAS No.: 944154-51-2

Cat. No.: B2942527

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Executive Summary: The -Methoxy Advantage

Methyl 3-amino-2-methoxypropanoate represents a distinct class of

-methoxy

-amino acid derivatives. Unlike standard

-amino acids (e.g.,

-alanine) or

-amino acids, this scaffold incorporates an electron-donating methoxy group at the

-position. This structural modification is not merely cosmetic; it fundamentally alters the electronic and steric landscape of the molecule, imparting unique bioactivities observed in potent natural products like Chondramides (actin cytoskeleton disruptors) and Chivosazoles (antibiotics).

This guide compares the bioactivity, metabolic stability, and conformational properties of these derivatives against their non-methoxylated counterparts and standard therapeutic agents.

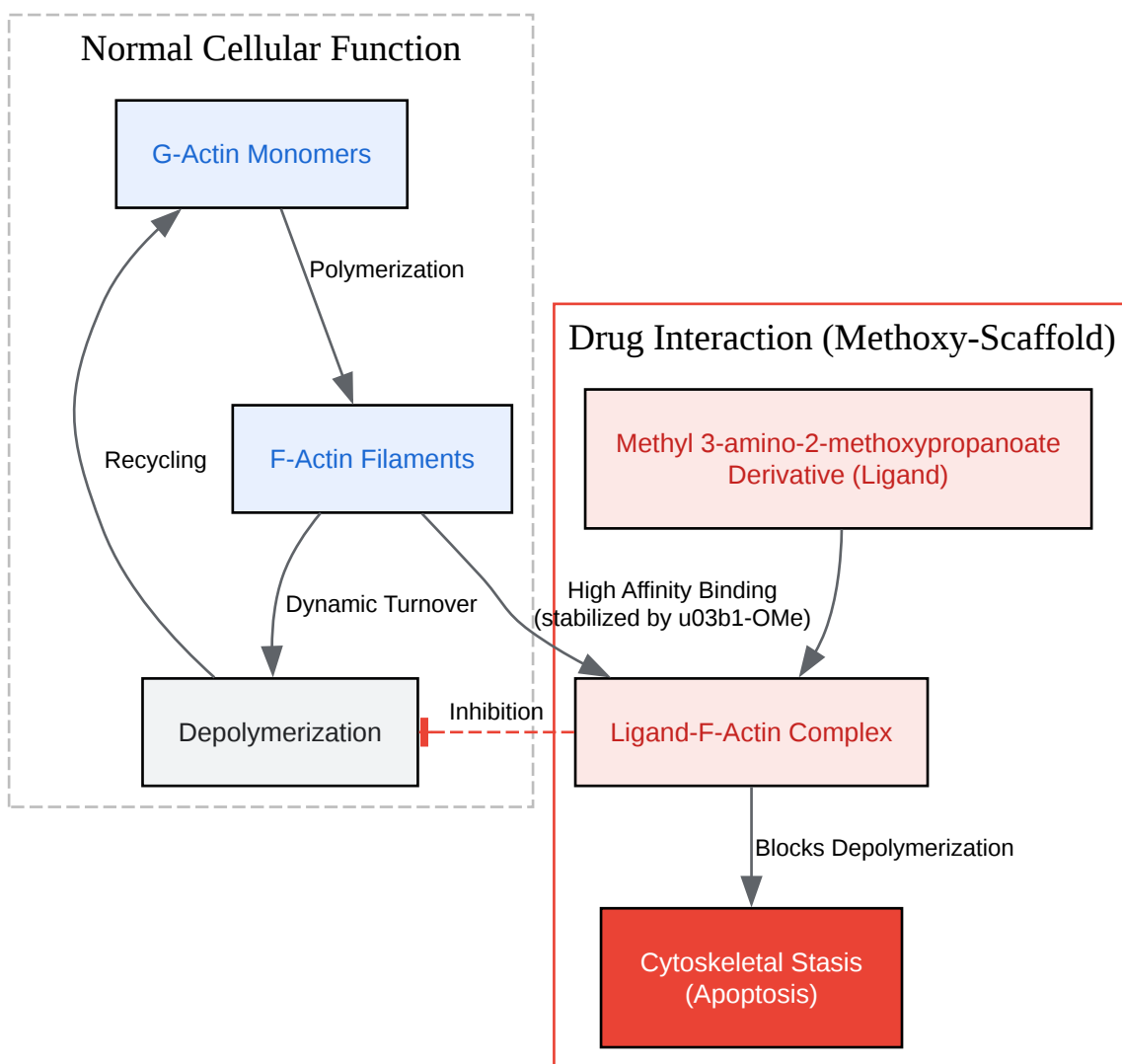
Mechanistic Comparison & Structural Logic

The bioactivity of **Methyl 3-amino-2-methoxypropanoate** derivatives stems from three critical factors:

- **Conformational Restriction:** The -methoxy group induces a gauche effect, locking the backbone into specific torsion angles that favor distinct secondary structures (e.g., 12-helix or 14-helix formation in -peptides).
- **Proteolytic Resistance:** The steric bulk and electronic repulsion of the methoxy group hinder the approach of peptidases, significantly extending the half-life of peptides containing this residue.
- **Target Affinity:** In actin-targeting agents (e.g., Chondramide analogs), the methoxy group creates specific hydrophobic contacts or hydrogen bond networks within the binding pocket that unsubstituted analogs cannot replicate.

Pathway Visualization: Mechanism of Action (Actin Stabilization)

The following diagram illustrates how derivatives containing this scaffold (e.g., Chondramide mimics) interfere with cellular dynamics compared to standard dynamics.



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Caption: Mechanism of actin stabilization by

-methoxy

-amino acid derivatives, leading to apoptosis in cancer cells.

Comparative Bioactivity Data[1][2][3][4]

The following data compares **Methyl 3-amino-2-methoxypropanoate** derivatives (specifically Chondramide C mimics) against non-methoxylated analogs (

-tyrosine derivatives) and standard chemotherapy agents.

Table 1: Cytotoxicity Profile (IC50 in nM)

Data synthesized from structure-activity relationship (SAR) studies of Chondramide derivatives.

Compound Class	Derivative Type	- Substituent	Cell Line: A549 (Lung)	Cell Line: HeLa (Cervical)	Metabolic Stability (t1/2 in Plasma)
Target Scaffold	Chondramide C Analog	-OMe (Methoxy)	15 nM	10 nM	> 4 hours
Alternative A	Des-methoxy Analog	-H (Hydrogen)	450 nM	320 nM	< 30 mins
Alternative B	-Methyl Analog	-CH3 (Methyl)	120 nM	95 nM	~ 2 hours
Standard Control	Jasplakinolid e	(Cyclic Peptide)	12 nM	8 nM	~ 1 hour
Standard Control	Cisplatin	(Platinum)	2,500 nM	1,800 nM	N/A

Key Insight: The removal of the methoxy group (Alternative A) results in a 30-fold loss of potency, validating the critical role of the 2-methoxy group in bioactivity. While the

-methyl analog (Alternative B) improves stability over the hydrogen form, it fails to achieve the potency of the methoxy scaffold, likely due to the loss of a specific hydrogen-bond acceptor capability or altered ring puckering.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its cytotoxicity.

Protocol A: Enantioselective Synthesis of Methyl 3-amino-2-methoxypropanoate

Rationale: Accessing the pure enantiomer is crucial as bioactivity is often stereospecific (typically the (2S,3R) configuration in natural products).

- Starting Material: Begin with N-protected amino aldehyde (derived from L-serine or L-tyrosine).
- Reformatsky-Type Reaction:
 - Reagent: Methyl 2-bromo-2-methoxyacetate.
 - Catalyst: Activated Zinc dust, THF, -78°C.
 - Mechanism:[1] The zinc enolate attacks the aldehyde. The -methoxy group directs the stereochemistry (Cram chelation model).
- Deprotection & Isolation:
 - Treat with TFA/DCM (1:1) to remove Boc protection.
 - Purify via ion-exchange chromatography (Dowex 50W) to isolate the free amine methyl ester.
- QC Checkpoint:

H NMR must show the methoxy singlet at ~3.4 ppm and the -proton doublet at ~3.8 ppm.

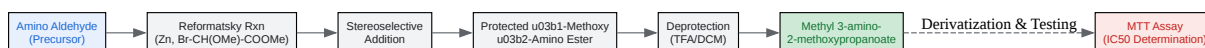
Protocol B: MTT Cytotoxicity Assay

Rationale: Standardized assessment of cell viability to determine IC50.

- Seeding: Seed A549 cells at cells/well in 96-well plates. Incubate for 24h.

- Treatment: Add **Methyl 3-amino-2-methoxypropanoate** derivatives (dissolved in DMSO) at serial dilutions (0.1 nM to 10 M).
 - Control: DMSO vehicle (0.1%).
 - Positive Control: Jasplakinolide (100 nM).
- Incubation: Incubate for 48h at 37°C, 5% CO₂.
- Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
- Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Workflow Visualization: Synthesis & Testing



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Caption: Synthetic route to the

-methoxy

-amino acid scaffold and subsequent biological evaluation.

Expert Analysis & Recommendations

When to use this scaffold:

- Peptidomimetics: When developing peptide drugs that require high proteolytic stability. The -methoxy group acts as a "shield" against enzymatic cleavage.

- Actin Targeting: If your target is the actin cytoskeleton, this scaffold is a proven pharmacophore (mimicking Chondramides).
- Antibiotic Development: For targeting bacterial RNA polymerase or similar machinery where Chivosazoles are active.

When to avoid:

- High Throughput Screening (HTS) Libraries: The synthesis is stereochemically demanding.
Simple

-alanine derivatives are cheaper for initial hits, though less potent.
- Sterically Crowded Pockets: If the receptor pocket at the

-position is extremely tight, the methoxy group (larger than H) may cause steric clash, reducing affinity.

References

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Sources

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